Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an ethyl ester functional group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate typically involves the reaction of 4-methylpyridin-2-amine with ethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the biochemical pathways involved. Additionally, its interaction with cellular receptors can trigger signaling cascades that lead to various biological effects .
Comparison with Similar Compounds
Ethyl 2-((4-methylpyridin-2-yl)amino)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an oxoacetate group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but differ in their additional functional groups and biological activities.
Properties
CAS No. |
349119-54-6 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-[(4-methylpyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)12-8-6-7(2)4-5-11-8/h4-6H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
VXWZHJJSURJJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC=CC(=C1)C |
Origin of Product |
United States |
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